2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde
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Overview
Description
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde is an organic compound with the molecular formula C16H14O2 It is a derivative of biphenyl, where two methyl groups are attached to the 2,2’ positions and two formyl groups are attached to the 4,4’ positions of the biphenyl ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde typically involves the following steps:
Formation of 2,2’-Dimethylbiphenyl: This can be achieved through a homocoupling reaction of phenylmagnesium bromide with a suitable catalyst such as CuCl2.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde can undergo several types of chemical reactions:
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarboxylic acid.
Reduction: 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diol.
Substitution: 2,2’-Dibromo[1,1’-biphenyl]-4,4’-dicarbaldehyde.
Scientific Research Applications
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde depends on its specific applicationThese interactions can influence the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethylbiphenyl: Lacks the formyl groups, making it less reactive in nucleophilic addition reactions.
4,4’-Diformylbiphenyl: Lacks the methyl groups, which can affect its steric and electronic properties.
2,2’-Dibromo[1,1’-biphenyl]-4,4’-dicarbaldehyde: Contains bromine atoms instead of methyl groups, leading to different reactivity and applications.
Uniqueness
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde is unique due to the presence of both methyl and formyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a versatile compound for various chemical transformations and applications in research and industry .
Properties
CAS No. |
100207-94-1 |
---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-(4-formyl-2-methylphenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C16H14O2/c1-11-7-13(9-17)3-5-15(11)16-6-4-14(10-18)8-12(16)2/h3-10H,1-2H3 |
InChI Key |
CEWMBSPNHLMSLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=C(C=C(C=C2)C=O)C |
Origin of Product |
United States |
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